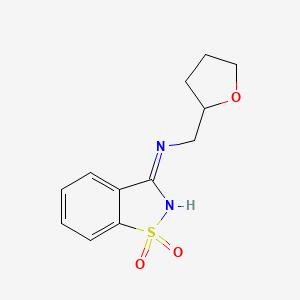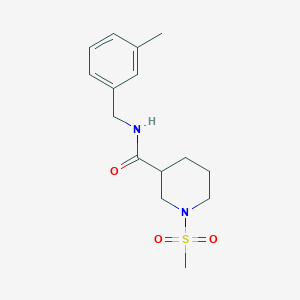![molecular formula C22H29FN2O2 B6010444 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Further research is needed to fully elucidate the mechanism of action of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to modulate the immune system by increasing the production of specific cytokines. These findings suggest that 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 has potential as a therapeutic agent for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 is its broad range of potential applications in scientific research. It has been shown to have antibacterial, antifungal, anticancer, and anti-inflammatory activity, as well as potential as a modulator of the immune system. Another advantage is its relatively simple synthesis method, which has been optimized for high yield and purity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity. In addition, further research is needed to fully understand its potential side effects and toxicity.
Orientations Futures
There are several future directions for the use of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 in scientific research. One direction is the development of more specific inhibitors of its target enzymes or proteins, which could lead to the development of more effective therapeutic agents. Another direction is the investigation of its potential as a modulator of the immune system in various diseases and conditions. In addition, further research is needed to fully understand its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 has shown great potential as a therapeutic agent in scientific research, and further investigation is warranted to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 involves the reaction of 2-amino-2-cyclohexylacetic acid and 4-fluorobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with sodium azide and triphenylphosphine to form the diazaspiro[4.5]decan-6-one ring system. The final product is obtained by the addition of cyclohexanecarbonyl chloride and triethylamine. This synthesis method has been optimized for high yield and purity of 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have antibacterial and antifungal activity, as well as potential as an anticancer agent. In addition, it has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system. These findings suggest that 2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one 1 has a wide range of potential applications in scientific research.
Propriétés
IUPAC Name |
2-(cyclohexanecarbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c23-19-9-7-17(8-10-19)15-24-13-4-11-22(21(24)27)12-14-25(16-22)20(26)18-5-2-1-3-6-18/h7-10,18H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFYECYFUXIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![8-bromo-N-(2,6-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010436.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)